![molecular formula C20H23NO2 B12078508 Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- typically involves the reaction of phenylmethanone derivatives with piperidine and ethoxyphenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives .
Scientific Research Applications
Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- involves its interaction with specific molecular targets and pathways. It acts as a selective estrogen receptor modulator, binding with high affinity to estrogen receptors α and β. This binding influences various physiological processes, including bone density regulation and cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator with similar binding properties and therapeutic effects.
Tamoxifen: Another SERM used in the treatment of breast cancer, with different tissue-specific effects.
Benzophenone derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
phenyl-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C20H23NO2/c22-20(17-7-3-1-4-8-17)18-9-11-19(12-10-18)23-16-15-21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-16H2 |
InChI Key |
GXMUDWKDBJHGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


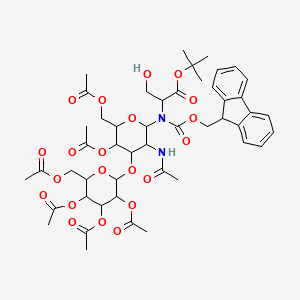
![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
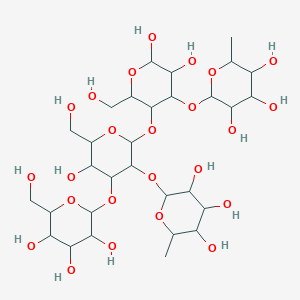
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
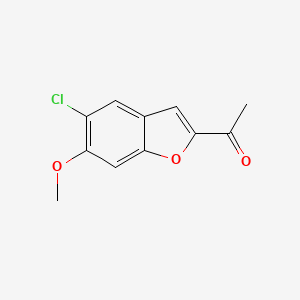

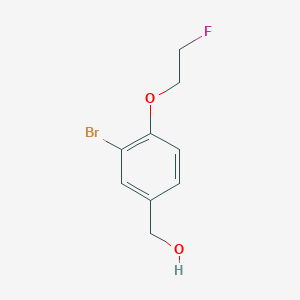
![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

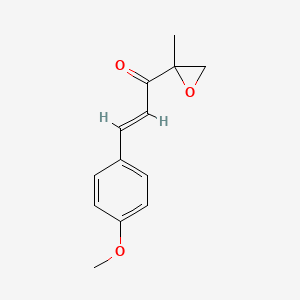
![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
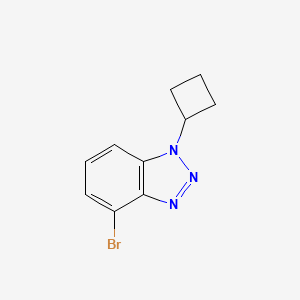
![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
